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Compound of Interest

Compound Name: 1-Methylphenanthrene

Cat. No.: B047540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopic characteristics, offering valuable data for the identification, characterization, and

analysis of this compound in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 1-methylphenanthrene are summarized in the tables below,

providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data for 1-Methylphenanthrene[1]
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Chemical Shift (δ) ppm Description

8.717 Aromatic Proton

8.598 Aromatic Proton

7.969 Aromatic Proton

7.910 Aromatic Proton

7.798 Aromatic Proton

7.657 Aromatic Proton

7.603 Aromatic Proton

7.557 Aromatic Proton

7.460 Aromatic Proton

2.769 Methyl Protons

Note: Data acquired in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectroscopic Data for 1-Methylphenanthrene

While ¹³C NMR spectroscopy is a standard technique for the structural elucidation of organic

molecules like 1-methylphenanthrene, a detailed and unambiguously assigned list of

chemical shifts is not readily available in publicly accessible databases. The aromatic region for

phenanthrene derivatives typically appears between 120 and 140 ppm, with quaternary

carbons appearing at lower fields. The methyl carbon would be expected to appear at a much

higher field, typically in the range of 15-25 ppm.

Infrared (IR) Spectroscopy
Key IR Absorption Bands for 1-Methylphenanthrene
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Wavenumber (cm⁻¹) Interpretation Sample Preparation

3050 Aromatic C-H stretch KBr Pellet

2920
Aliphatic C-H stretch (methyl

group)
KBr Pellet

1600, 1490, 1450
Aromatic C=C skeletal

vibrations
KBr Pellet

880, 810, 740
Aromatic C-H out-of-plane

bending
KBr Pellet

Note: The exact peak positions and intensities can vary with the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Absorption Maxima (λmax) for 1-Methylphenanthrene[2]

Wavelength (λmax) nm
Molar Absorptivity (ε)
L·mol⁻¹·cm⁻¹

Solvent

~254 Not specified Heptane

~297 Not specified Heptane

~338 Not specified Heptane

~354 Not specified Heptane

Note: The UV-Vis spectrum of phenanthrene and its derivatives is characterized by multiple

fine-structured bands corresponding to π → π transitions.*

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
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¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation: A sample of 1.1 mg of 1-methylphenanthrene was dissolved in 0.5 ml

of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: The ¹H NMR spectrum was recorded on a Varian CFT-20 spectrometer

operating at a frequency of 399.65 MHz.[3] The ¹³C NMR spectrum was obtained using a

Varian XL-100 instrument.[3]

Data Acquisition: For the ¹H NMR spectrum, standard acquisition parameters were used. For

the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum to single

lines for each unique carbon atom.

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed to

obtain the frequency domain spectrum. Phase and baseline corrections were applied to the

spectrum.

Infrared (IR) Spectroscopy
IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of 1-methylphenanthrene was finely ground

with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment was first

recorded. The KBr pellet containing the sample was then placed in the sample holder, and

the sample spectrum was acquired. The final spectrum is presented in terms of

transmittance or absorbance versus wavenumber (cm⁻¹).

Data Processing: The background spectrum was automatically subtracted from the sample

spectrum to eliminate contributions from atmospheric water and carbon dioxide.
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UV-Vis Spectroscopy
UV-Vis Spectroscopy Protocol

Sample Preparation: A stock solution of 1-methylphenanthrene was prepared by accurately

weighing a small amount of the compound and dissolving it in a known volume of

spectroscopic grade heptane. Serial dilutions were made to obtain a final concentration

suitable for UV-Vis analysis, ensuring the absorbance values fall within the linear range of

the instrument (typically 0.1-1.0).

Instrumentation: The UV-Vis absorption spectrum was recorded on a spectrophotometer.

Data Acquisition: A baseline was recorded using a cuvette filled with the pure solvent

(heptane). The sample solution was then placed in the cuvette, and the absorption spectrum

was recorded over a wavelength range of approximately 200-400 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Methylphenanthrene, from sample preparation to structural elucidation.
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Spectroscopic Analysis Workflow for 1-Methylphenanthrene
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Caption: Workflow for the spectroscopic characterization of 1-Methylphenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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